

Quantum chemical calculations for 3-Fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-5-methylpyridine

Cat. No.: B1302949

[Get Quote](#)

An In-depth Technical Guide to Quantum Chemical Calculations for **3-Fluoro-5-methylpyridine**

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on **3-Fluoro-5-methylpyridine**, a pyridine derivative of significant interest in pharmaceutical and agrochemical research.^[1] Utilizing Density Functional Theory (DFT), this paper details the optimized molecular geometry, vibrational frequencies, electronic properties, and intramolecular interactions of the title molecule. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) analyses, are presented to elucidate the molecule's structural characteristics, reactivity, and potential interaction sites. The methodologies are described in detail to allow for replication and further study by researchers in computational chemistry and drug development.

Introduction

3-Fluoro-5-methylpyridine (also known as 3-fluoro-5-picoline) is a heterocyclic organic compound with applications as a key intermediate and building block in the synthesis of more complex, biologically active molecules.^[1] Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating methyl group on the pyridine ring, make it a valuable scaffold in the development of novel pharmaceuticals and agrochemicals.^[1]

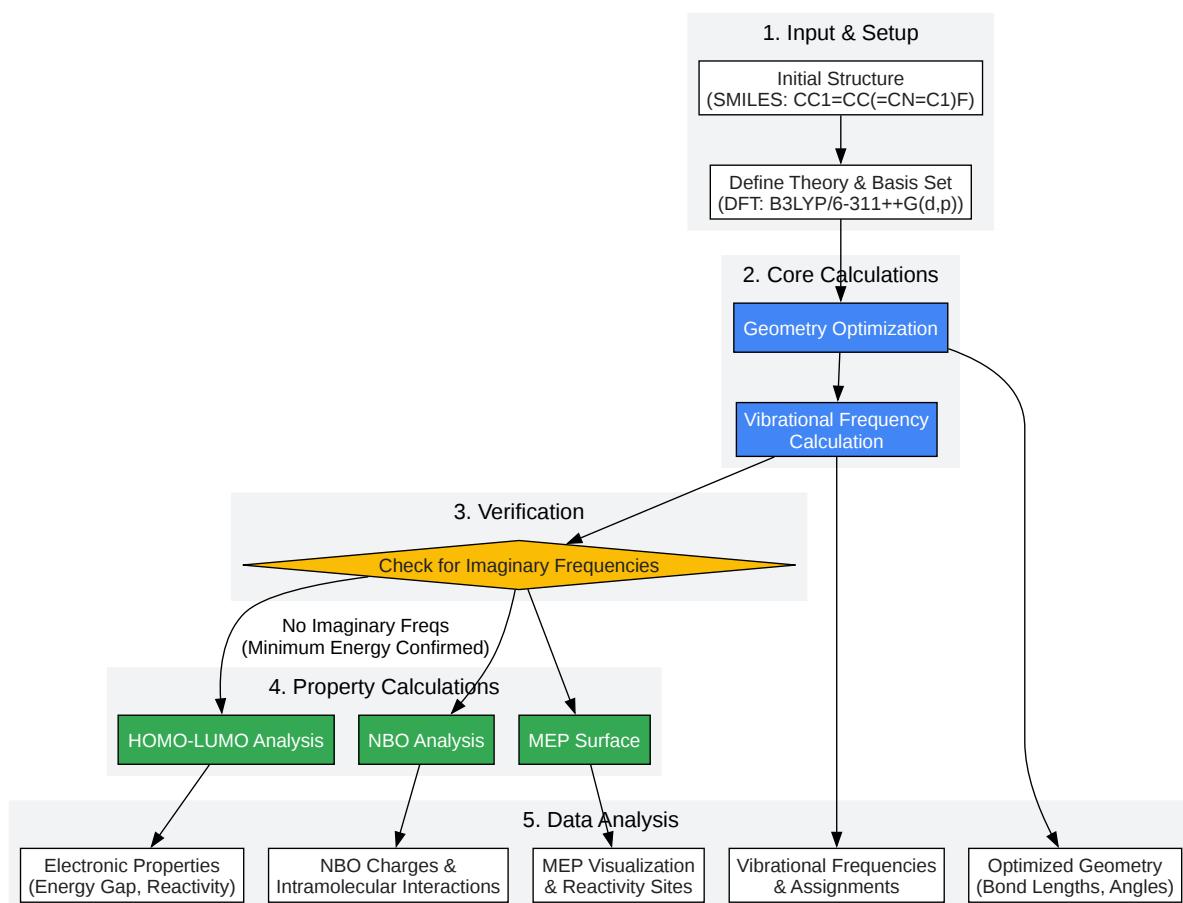
Quantum chemical calculations offer profound insights into the molecular structure and electronic properties that are not easily accessible through experimental techniques alone. By employing methods like Density Functional Theory (DFT), we can accurately predict geometric parameters, vibrational modes, and electronic characteristics. This computational approach is invaluable for understanding molecular stability, reactivity, and intermolecular interaction mechanisms, thereby guiding the rational design of new chemical entities.^{[2][3]} This guide details the theoretical investigation of **3-Fluoro-5-methylpyridine**, providing foundational data for researchers and scientists.

Experimental Protocols: Computational Methodology

All quantum chemical calculations were performed using the Gaussian 09 software package. The molecular structure of **3-Fluoro-5-methylpyridine** was optimized without any symmetry constraints using Density Functional Theory (DFT). The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was employed.^{[4][5]} The 6-311++G(d,p) basis set was used for all atoms, providing a good balance between computational cost and accuracy for this type of molecule.^[6]

Geometry Optimization and Vibrational Analysis: The initial molecular structure was drawn and subjected to full geometry optimization to locate the global minimum on the potential energy surface. The convergence criteria were set to the software's default values. A subsequent vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to obtain the theoretical vibrational spectra.^[7]

Electronic and Reactivity Analysis: Based on the optimized geometry, several electronic properties were calculated:


- Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined to analyze the molecule's electronic transition properties and global reactivity descriptors.^[8]
- Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to investigate intramolecular interactions, charge distribution, and the stabilization energy associated with electron delocalization from donor to acceptor orbitals.^[6]

- Molecular Electrostatic Potential (MEP): The MEP surface was calculated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[8][9]

Logical Workflow for Quantum Chemical Analysis

The logical flow of the computational study, from initial structure input to final property analysis, is crucial for ensuring a systematic and reproducible investigation.

Computational Workflow for 3-Fluoro-5-methylpyridine

[Click to download full resolution via product page](#)Caption: Logical workflow for the quantum chemical analysis of **3-Fluoro-5-methylpyridine**.

Results and Discussion

Optimized Molecular Geometry

The geometry of **3-Fluoro-5-methylpyridine** was optimized to its ground state. The resulting structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized below. The pyridine ring is found to be nearly planar, as expected.

Parameter	Atom(s)	Bond Length (Å)	Parameter	Atom(s)	Bond Angle (°)
Bond Length	C2-N1	1.335	Bond Angle	C6-N1-C2	117.5
C6-N1	1.342	N1-C2-C3	123.8		
C2-C3	1.388	C2-C3-C4	118.2		
C3-C4	1.391	C3-C4-C5	118.9		
C4-C5	1.395	C4-C5-C6	119.1		
C5-C6	1.389	N1-C6-C5	122.5		
C3-F7	1.354	F7-C3-C2	118.1		
C5-C8	1.508	C4-C5-C8	121.3		

Atom numbering follows standard chemical conventions where N is 1, and carbons are numbered sequentially around the ring.

Vibrational Analysis

The vibrational frequency calculations yielded 39 normal modes of vibration. The most significant calculated frequencies and their corresponding assignments are presented below. These theoretical frequencies are crucial for interpreting experimental FT-IR and Raman spectra.

Frequency (cm ⁻¹)	Assignment (Potential Energy Distribution)
3105 - 3050	Aromatic C-H stretching
2985, 2940	Methyl C-H asymmetric & symmetric stretching
1590	C-C aromatic ring stretching
1475	C-N stretching, C-H in-plane bending
1450	CH ₃ asymmetric bending
1245	C-F stretching
1030	Ring breathing mode
850	C-H out-of-plane bending

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability and reactivity.

Parameter	Value (eV)
HOMO Energy	-6.85
LUMO Energy	-0.95
HOMO-LUMO Energy Gap (ΔE)	5.90

The relatively large energy gap of 5.90 eV suggests that **3-Fluoro-5-methylpyridine** is a kinetically stable molecule. Global reactivity descriptors derived from these energies further quantify its chemical behavior.

Reactivity Descriptor	Formula	Value
Ionization Potential (I)	-EHOMO	6.85 eV
Electron Affinity (A)	-ELUMO	0.95 eV
Electronegativity (χ)	(I+A)/2	3.90 eV
Chemical Hardness (η)	(I-A)/2	2.95 eV
Chemical Softness (S)	1/(2 η)	0.17 eV ⁻¹
Electrophilicity Index (ω)	$\chi^2/(2\eta)$	2.58 eV

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution. The calculated NBO charges reveal that the nitrogen (N1) and fluorine (F7) atoms are the most electronegative centers, while the hydrogen atoms and the carbons attached to them are electropositive. This charge distribution is critical for predicting intermolecular interactions like hydrogen bonding.

Atom	NBO Charge (e)	Atom	NBO Charge (e)
N1	-0.55	H11 (on C6)	+0.24
C2	+0.18	C8 (Methyl)	-0.65
C3	+0.35	H12 (Methyl)	+0.23
C4	-0.21	H13 (Methyl)	+0.23
C5	+0.05	H14 (Methyl)	+0.22
C6	-0.15	H9 (on C2)	+0.25
F7	-0.38	H10 (on C4)	+0.23

The analysis also highlights significant intramolecular charge transfer (hyperconjugation) interactions, such as those between the π orbitals of the ring and the σ^* orbitals of the C-H and C-F bonds, which contribute to the overall stability of the molecule.

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is a visual tool for identifying the reactive sites of a molecule. The color-coded map illustrates the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

For **3-Fluoro-5-methylpyridine**, the MEP surface shows:

- Negative Potential (Red/Yellow): Concentrated around the nitrogen (N1) lone pair and the fluorine (F7) atom. These are the primary sites for electrophilic attack and hydrogen bond acceptance.
- Positive Potential (Blue): Located around the hydrogen atoms of the pyridine ring and the methyl group. These regions are susceptible to nucleophilic attack.

This map is instrumental in predicting how the molecule will interact with biological receptors or other reactants.

Conclusion

This technical guide has detailed a comprehensive quantum chemical study of **3-Fluoro-5-methylpyridine** using DFT at the B3LYP/6-311++G(d,p) level of theory. The optimized geometry, vibrational frequencies, and electronic properties have been systematically analyzed. The HOMO-LUMO analysis indicates high kinetic stability, while NBO and MEP analyses reveal distinct electronegative and electropositive regions, identifying the nitrogen and fluorine atoms as primary sites for electrophilic interaction. These computational findings provide a robust theoretical foundation for understanding the chemical behavior of **3-Fluoro-5-methylpyridine** and will be invaluable for researchers in drug design and materials science exploring its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives [physchemres.org]
- 3. A Computational Study on Selected Alkaloids as SARS-CoV-2 Inhibitors: PASS Prediction, Molecular Docking, ADMET Analysis, DFT, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Quantum chemical calculations for 3-Fluoro-5-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302949#quantum-chemical-calculations-for-3-fluoro-5-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com